molecular formula C21H21N3O4 B2942386 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946380-22-9

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2942386
CAS No.: 946380-22-9
M. Wt: 379.416
InChI Key: ZNZNCVIMZDRVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a 6-oxo-1,6-dihydropyridazine core substituted with:

  • A 4-methoxybenzyl group at the N-position of the carboxamide.
  • A 4-methylphenyl group at the 1-position of the pyridazine ring.
  • A methoxy group at the 4-position of the pyridazine ring.

Its molecular formula is C₂₃H₂₃N₃O₄ (calculated molecular weight: 405.45 g/mol).

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-8-16(9-5-14)24-19(25)12-18(28-3)20(23-24)21(26)22-13-15-6-10-17(27-2)11-7-15/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZNCVIMZDRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the pyridazine intermediate with 4-methoxybenzyl chloride under basic conditions.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 749894-70-0)

  • Structural Differences : Lacks the 4-methylphenyl group at the 1-position and the 4-methoxybenzyl substitution on the carboxamide.
  • Implications :
    • Reduced steric bulk may enhance solubility but decrease target binding affinity compared to the target compound.
    • Simpler structure may facilitate synthesis but limit pharmacological potency .

N-[3-(Cyclopropylcarbamoyl)-4-Fluorophenyl]-1-[(4-Methoxyphenyl)Methyl]-6-Oxo-Pyridazine-3-Carboxamide (Compound 12 in )

  • Structural Differences :
    • Substitution at the 3-position with a 4-fluorophenyl group versus the target compound’s 4-methylphenyl .
    • Presence of a cyclopropylcarbamoyl group instead of a methoxybenzyl chain.
  • The cyclopropyl group may improve metabolic stability but reduce solubility .

N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide (CAS 920392-27-4)

  • Structural Differences :
    • Incorporates a trifluoromethoxyphenylcarbamoylmethyl linker at the 1-position.
    • Higher molecular weight (462.4 g/mol vs. 405.45 g/mol).
  • Implications :
    • The trifluoromethoxy group enhances lipophilicity, improving membrane permeability but possibly increasing toxicity risks.
    • Extended linker may alter binding kinetics in enzyme inhibition .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Advantages Limitations
Target Compound C₂₃H₂₃N₃O₄ 4-Methoxybenzyl, 4-methylphenyl, methoxy 405.45 Balanced lipophilicity, moderate steric bulk Limited solubility in polar solvents
N-(4-Methoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide C₁₃H₁₃N₃O₃ 4-Methoxyphenyl, methyl 259.27 Ease of synthesis, higher solubility Lower target affinity
Compound 12 () C₂₃H₂₂FN₃O₄ 4-Fluorophenyl, cyclopropylcarbamoyl, 4-methoxybenzyl 423.45 Enhanced hydrogen bonding, metabolic stability Reduced aqueous solubility
N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide C₂₁H₁₇F₃N₄O₅ Trifluoromethoxyphenylcarbamoylmethyl 462.40 High lipophilicity, prolonged half-life Potential hepatotoxicity concerns

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving carboxamide coupling (e.g., HATU/DIPEA) and functionalization of the pyridazine core .
  • Biological Activity: Pyridazinones are known for protease inhibition (e.g., Trypanosoma cruzi proteasome inhibitors in ). The 4-methylphenyl group in the target compound may optimize steric interactions in hydrophobic binding pockets .
  • Physicochemical Properties : Compared to analogs with trifluoromethoxy or fluorine substituents, the target compound’s methoxy and methyl groups balance lipophilicity (clogP ~2.5–3.0) and solubility, critical for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.